Cas no 2137564-00-0 (Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester)
![Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/2137564-00-0x500.png)
Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester
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- インチ: 1S/C10H18N2O3/c1-3-15-10(14)9(13)12-8-6-11-5-4-7(8)2/h7-8,11H,3-6H2,1-2H3,(H,12,13)
- InChIKey: WJCWZKLXNLYCOO-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(NC1C(C)CCNC1)=O
Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375396-2.5g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-375396-5.0g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-375396-0.1g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-375396-1.0g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-375396-10.0g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-375396-0.25g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-375396-0.5g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-375396-0.05g |
ethyl [(4-methylpiperidin-3-yl)carbamoyl]formate |
2137564-00-0 | 0.05g |
$612.0 | 2023-03-02 |
Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl esterに関する追加情報
Comprehensive Overview of Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester (CAS No. 2137564-00-0)
Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester (CAS No. 2137564-00-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, characterized by its unique piperidine and acetamide functional groups, is widely studied for its potential applications in drug development and synthetic chemistry. Researchers are particularly interested in its role as a building block for bioactive molecules, given its structural versatility and reactivity.
In recent years, the demand for high-purity intermediates like Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester has surged due to advancements in targeted drug delivery and precision medicine. The compound's ability to act as a protease inhibitor precursor or a chiral auxiliary in asymmetric synthesis has made it a focal point in academic and industrial labs. Its CAS No. 2137564-00-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in modern medicinal chemistry.
From a synthetic perspective, the ethyl ester moiety in this compound enhances its solubility in organic solvents, facilitating its use in multi-step reactions. The 4-methyl-3-piperidinyl segment contributes to its stereochemical complexity, which is critical for designing enantioselective catalysts or ligands. These attributes align with current trends in green chemistry, where efficient and sustainable synthesis routes are prioritized.
Another area of interest is the compound's potential role in neurological research. Piperidine derivatives are known to interact with central nervous system (CNS) receptors, and modifications like those in Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester could lead to novel neuroprotective agents. This aligns with growing public awareness about neurodegenerative diseases and the need for innovative therapeutics.
Quality control and analytical characterization of this compound are also hot topics. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for verifying its purity and structure. Given the rise of AI-driven drug discovery, computational tools are increasingly used to predict the behavior of such molecules, further driving interest in CAS No. 2137564-00-0.
In summary, Acetic acid, 2-[(4-methyl-3-piperidinyl)amino]-2-oxo-, ethyl ester represents a versatile and valuable compound in contemporary research. Its applications span pharmaceutical synthesis, material science, and biochemical studies, making it a subject of ongoing exploration. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in future innovations.
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